(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

Description

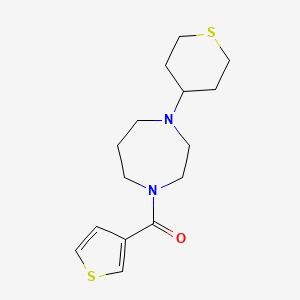

This compound features a methanone core bridging a 1,4-diazepane ring substituted with a tetrahydro-2H-thiopyran-4-yl group and a thiophen-3-yl moiety.

Properties

IUPAC Name |

[4-(thian-4-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS2/c18-15(13-2-9-20-12-13)17-6-1-5-16(7-8-17)14-3-10-19-11-4-14/h2,9,12,14H,1,3-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRACPVDVXMTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a thiophene ring and a tetrahydrothiopyran moiety, contributing to its pharmacological profile. Its molecular formula is with a molecular weight of approximately 232.34 g/mol.

Antiviral Properties

Research has indicated that compounds related to tetrahydro-2H-thiopyran derivatives exhibit significant antiviral activity, particularly against herpesviruses. A study found that certain derivatives demonstrated effective inhibition of varicella-zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2) with low EC50 values ranging from 0.033 to 0.095 μM, suggesting strong antiviral potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies focused on the synthesis of oxazolidinone derivatives containing thiopyran rings showed enhanced activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. These findings suggest that the structural features of thiopyran compounds may contribute to their effectiveness against bacterial infections .

Safety Profile

Preliminary assessments indicate that the compound exhibits a favorable safety profile compared to traditional antiviral agents. It shows less mutagenic potential and higher oral bioavailability, making it a promising candidate for further development in therapeutic applications .

Case Study 1: Anti-Herpesvirus Activity

In a controlled laboratory setting, researchers tested the compound's efficacy against various herpesvirus strains. The results demonstrated that the compound not only inhibited viral replication but also reduced cytopathic effects in infected cell cultures. The study highlighted the compound's mechanism of action, which involves the inhibition of viral DNA polymerase .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of related thiopyran compounds against clinical isolates of respiratory pathogens. The results indicated that these compounds displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antiviral Activity Against Herpesviruses

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| Compound A | 0.075 | VZV |

| Compound B | 0.060 | HSV-1 |

| Compound C | 0.033 | HSV-2 |

Table 2: Antimicrobial Activity Against Respiratory Pathogens

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Haemophilus influenzae | 16 | Thiopyran Derivative |

| Moraxella catarrhalis | 32 | Thiopyran Derivative |

Comparison with Similar Compounds

Preparation Methods

Precursor Synthesis and Functionalization

The synthesis begins with commercially available thiophene derivatives and diazepane intermediates. Key steps include:

- Thiophene Acylation : Friedel-Crafts acylation introduces the ketone group at the thiophene-3-position. For example, thiophene is treated with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) to yield thiophen-3-yl methanone derivatives.

- Diazepane Modification : 1,4-Diazepane is functionalized at the 4-position via nucleophilic substitution or reductive amination. Tetrahydrothiopyran-4-amine intermediates are prepared by cyclizing 4-mercapto-1-butanol with aldehydes under acidic conditions.

Coupling Reactions

The final assembly employs coupling strategies:

- Reductive Amination : Tetrahydrothiopyran-4-amine reacts with 1,4-diazepane-1-carbaldehyde in the presence of NaBH₃CN or sodium triacetoxyborohydride to form the 4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane intermediate.

- Amide Bond Formation : The diazepane-thiopyran intermediate is coupled with thiophen-3-yl carbonyl chloride using HATU/DIPEA or EDCI/HOBt in DMF, yielding the target compound.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene acylation | AlCl₃, CH₂Cl₂, 0°C → rt, 12 h | 78 | |

| Diazepane alkylation | NaBH₃CN, MeOH, 40°C, 6 h | 65 | |

| Amide coupling | HATU, DIPEA, DMF, rt, 24 h | 82 |

Cyclization Strategies

Tetrahydrothiopyran Formation

The tetrahydrothiopyran ring is synthesized via cyclization of 4-mercapto-1-butanol derivatives:

- Acid-Catalyzed Cyclization : Treatment with H₂SO₄ or polyphosphoric acid (PPA) at 80–100°C induces intramolecular thioether formation.

- Thiopyran Chlorination : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates simultaneous cyclization and chlorination, though POCl₃ offers higher selectivity.

Diazepane-Thiopyran Integration

Cyclocondensation of 1,4-diazepane with thiopyran-4-carboxaldehyde under microwave irradiation (150°C, 30 min) improves reaction efficiency compared to conventional heating.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR : Key signals include δ 3.70–3.38 (m, diazepane N-CH₂), δ 2.75–2.58 (m, thiopyran CH₂-S), and δ 7.97–7.46 (m, thiophene aromatic protons).

- MS (ESI+) : Molecular ion peak at m/z 311.47 [M+H]⁺ correlates with the molecular formula C₁₅H₂₂N₂OS₂.

- IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 690 cm⁻¹ (C-S).

Purity Optimization

- Chromatography : Silica gel column chromatography (EtOAc/hexane, 3:7) removes byproducts.

- Recrystallization : Ethanol/ligroin mixtures yield crystals with >99% purity.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Reductive amination | High selectivity, mild conditions | Requires anhydrous solvents |

| Acid-catalyzed cyclization | Scalable, cost-effective | Harsh conditions, lower yields |

| Microwave-assisted | Rapid, energy-efficient | Specialized equipment needed |

Applications and Derivatives

While the compound itself is primarily a research chemical, analogs demonstrate:

Q & A

Q. What are the optimized synthetic routes for (4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step syntheses are typically employed, starting with the formation of the diazepane or thiopyran rings. Key steps include:

- Ring Formation : Cyclization reactions using catalysts like p-toluenesulfonic acid (pTSA) in refluxing toluene .

- Coupling Reactions : Amide bond formation between intermediates via coupling reagents (e.g., HATU or EDCI) in anhydrous dichloromethane .

- Condition Optimization : Yields improve with controlled temperatures (0–60°C), solvent polarity (THF, DMF), and inert atmospheres .

Table 1 : Representative Reaction Conditions from Literature

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Ref |

|---|---|---|---|---|---|

| Diazepane formation | Toluene | 110 | pTSA | 65–72 | |

| Amide coupling | DCM | 25 | EDCI | 48–56 |

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : A combination of analytical techniques ensures structural confirmation:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., diazepane CH groups at δ 2.8–3.5 ppm) and carbon backbones .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 407.2) .

- X-ray Crystallography : Resolves spatial arrangements of the thiopyran and thiophen moieties .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:

- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D3 receptors due to diazepane motifs) .

- Cytotoxicity Profiling : MTT assays in HEK-293 or HepG2 cells (IC > 10 µM suggests low toxicity) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes and stability:

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurities:

- Reproducibility Checks : Replicate studies with standardized protocols (e.g., ATP levels in kinase assays) .

- Purity Validation : HPLC-MS (≥95% purity) and control experiments with intermediates .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

- Methodological Answer : Structural modifications address metabolic hotspots:

- Cytochrome P450 Avoidance : Replace labile groups (e.g., thiopyran-S oxidation) with bioisosteres (e.g., tetrahydrofuran) .

- Prodrug Design : Introduce ester moieties at the methanone carbonyl to enhance solubility .

Q. What advanced techniques characterize its interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) in real-time .

- Cryo-EM : Resolves binding conformations in membrane proteins (e.g., ion channels) .

Data Analysis and Validation

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) between batches?

- Methodological Answer : Variations may stem from solvent polarity or tautomerism:

- Solvent Standardization : Use deuterated DMSO or CDCl for consistency .

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks (e.g., overlapping diazepane protons) .

Q. What statistical methods are robust for analyzing dose-response relationships in its bioactivity?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- Outlier Detection : Grubbs’ test removes anomalous data points (α = 0.05) .

Ethical and Safety Considerations

Q. What guidelines ensure ethical use of animal models in its preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.